1-(6-Methyl-5-nitropyridin-2-yl)piperazine
Overview
Description
1-(6-Methyl-5-nitropyridin-2-yl)piperazine is a chemical compound that belongs to the class of pyridylpiperazine derivatives This compound is characterized by the presence of a piperazine ring attached to a pyridine ring, which is substituted with a methyl group at the 6-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-5-nitropyridin-2-yl)piperazine typically involves the following steps:
Nitration of 6-Methylpyridine: The starting material, 6-methylpyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Formation of 2-Chloro-5-nitro-6-methylpyridine: The nitrated product is then chlorinated using thionyl chloride to form 2-chloro-5-nitro-6-methylpyridine.
Nucleophilic Substitution with Piperazine: The final step involves the nucleophilic substitution of the chlorine atom with piperazine under basic conditions, typically using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methyl-5-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with various electrophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 1-(6-Methyl-5-aminopyridin-2-yl)piperazine.
Substitution: Various N-substituted piperazine derivatives.
Oxidation: 1-(6-Carboxy-5-nitropyridin-2-yl)piperazine.
Scientific Research Applications
1-(6-Methyl-5-nitropyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly as an inhibitor of enzymes like urease.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications:
Mechanism of Action
The exact mechanism of action of 1-(6-Methyl-5-nitropyridin-2-yl)piperazine is not well-documented. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, as a urease inhibitor, it likely binds to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbamate .
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitropyridin-2-yl)piperazine: Similar structure but with the nitro group at the 3-position.
1-(6-Methylpyridin-2-yl)piperazine: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
1-(6-Methyl-5-nitropyridin-2-yl)piperazine is unique due to the presence of both a methyl and a nitro group on the pyridine ring, which imparts distinct chemical and biological properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the methyl group influences its steric and electronic properties.
Properties
IUPAC Name |
1-(6-methyl-5-nitropyridin-2-yl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-8-9(14(15)16)2-3-10(12-8)13-6-4-11-5-7-13/h2-3,11H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDRKBOMKDXOBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCNCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582186 | |
Record name | 1-(6-Methyl-5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918531-21-2 | |
Record name | 1-(6-Methyl-5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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